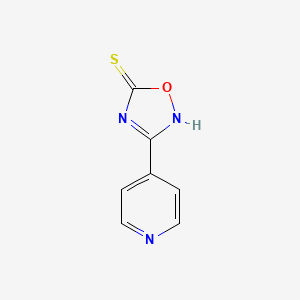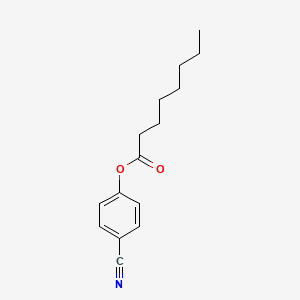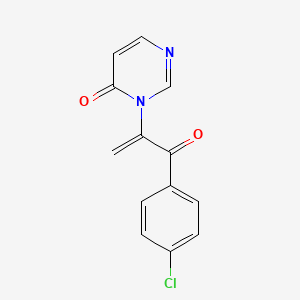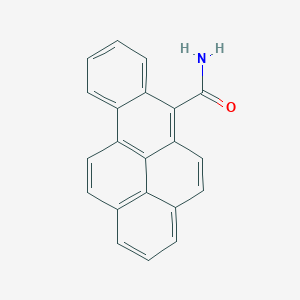
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- is a heterocyclic compound that has garnered significant attention due to its unique structural properties and wide range of biological activities. The compound features a five-membered ring containing one oxygen and two nitrogen atoms, along with a thione group and a pyridinyl substituent. This structure imparts the compound with unique bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted pyridinyl derivatives .
Applications De Recherche Scientifique
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its bioisosteric properties, it is used in the design of enzyme inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substituent pattern.
1,3,4-Oxadiazole: Another isomer with distinct biological activities.
1,2,5-Oxadiazole: Known for its high energy density properties.
Uniqueness
1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)- is unique due to its combination of a thione group and a pyridinyl substituent, which imparts specific biological activities and chemical reactivity. This makes it a valuable scaffold for drug design and other applications .
Propriétés
Numéro CAS |
345631-77-8 |
|---|---|
Formule moléculaire |
C7H5N3OS |
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
3-pyridin-4-yl-2H-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,12) |
Clé InChI |
CIEKHXFZEZDPIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=S)ON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















